molecular formula C19H26N2O3S B5601024 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one

Cat. No.: B5601024
M. Wt: 362.5 g/mol
InChI Key: FYYTXOGAGVPFNM-LSDHHAIUSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane is 362.16641387 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Receptor Affinity

The chemical compound "(1S*,5R*)-6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane" has been explored in scientific research, particularly in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. Studies by Christian Geiger et al. (2007) have focused on creating stereoisomeric alcohols and methyl ethers derived from glutamate. These compounds, including various stereoisomers, have shown high affinity for the σ1 receptor. The research indicates that these compounds, particularly the methyl ethers, exhibit significant cytotoxicity against human tumor cell lines, such as the small cell lung cancer cell line A-427. This suggests a potential for therapeutic applications targeting specific cancer cell lines. The detailed synthetic pathways involve Dieckmann analogous cyclization and stereoselective reduction, highlighting the compound's relevance in medicinal chemistry and tumor biology (Geiger et al., 2007).

Structural Influence on Biological Activity

Further research by Ralph Holl et al. (2009) delves into the structural modifications of similar bicyclic compounds, such as 6,8-diazabicyclo[3.2.2]nonane derivatives, and their impact on receptor affinity and cytotoxicity. This study emphasizes the importance of aromatic residues' positioning around the bicyclic framework, affecting the compounds' sigma receptor affinity and their ability to inhibit the growth of human tumor cell lines. The findings contribute to understanding how structural nuances influence biological activity, offering insights into designing more effective therapeutic agents (Holl et al., 2009).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-20-11-14-2-3-15(13-20)21(12-14)19(22)6-9-25-16-4-5-17-18(10-16)24-8-7-23-17/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYTXOGAGVPFNM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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